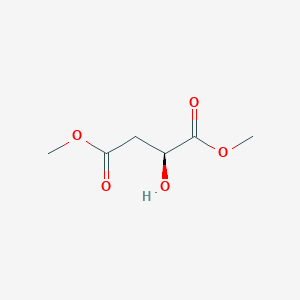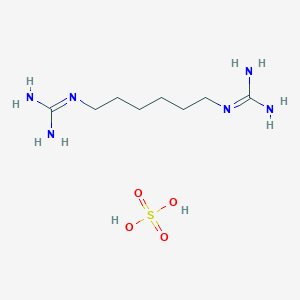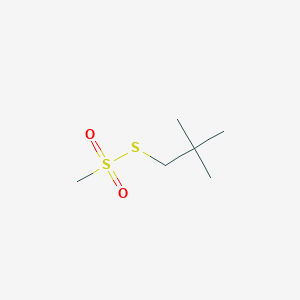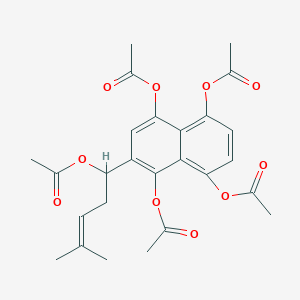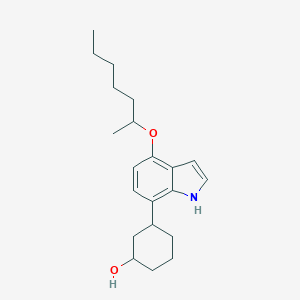
3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol
概要
説明
4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a heptyloxy group at the 4-position and a hydroxycyclohexyl group at the 7-position of the indole ring, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Heptyloxy Group: The heptyloxy group can be introduced via an etherification reaction. This involves the reaction of the indole with heptyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves the reaction of the indole with cyclohexanol in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ketone formed from oxidation can be reduced back to the hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 4-(2-Heptyloxy)-7-(3-oxocyclohexyl)indole.
Reduction: Reformation of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole from the ketone.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
科学的研究の応用
Chemistry: As a synthetic intermediate in the preparation of more complex indole derivatives.
Biology: As a probe to study the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: Use as a precursor in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:
Receptors: Binding to serotonin or dopamine receptors, which are involved in neurotransmission.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channels, affecting cellular excitability.
類似化合物との比較
Similar Compounds
4-(2-Methoxy)-7-(3-hydroxycyclohexyl)indole: Similar structure but with a methoxy group instead of a heptyloxy group.
4-(2-Heptyloxy)-7-(3-methoxycyclohexyl)indole: Similar structure but with a methoxy group on the cyclohexyl ring instead of a hydroxy group.
4-(2-Heptyloxy)-7-(3-hydroxyphenyl)indole: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Uniqueness
4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole is unique due to the presence of both a heptyloxy group and a hydroxycyclohexyl group on the indole ring. This combination of substituents may impart distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
3-(4-heptan-2-yloxy-1H-indol-7-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-3-4-5-7-15(2)24-20-11-10-18(21-19(20)12-13-22-21)16-8-6-9-17(23)14-16/h10-13,15-17,22-23H,3-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXCPIUNUQXSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)OC1=C2C=CNC2=C(C=C1)C3CCCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907973 | |
| Record name | 3-{4-[(Heptan-2-yl)oxy]-1H-indol-7-yl}cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102651-69-4 | |
| Record name | 4-(2-Heptyloxy)-7-(3-hydroxycyclohexyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102651694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{4-[(Heptan-2-yl)oxy]-1H-indol-7-yl}cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90907973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


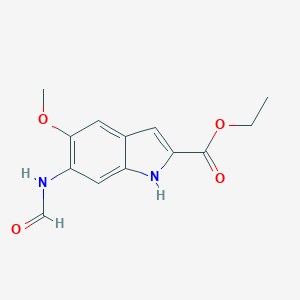
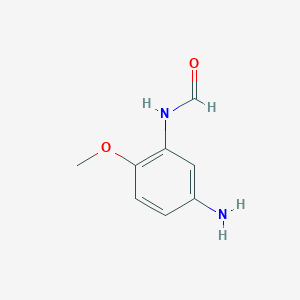
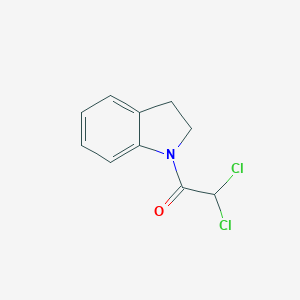
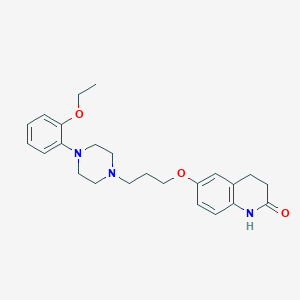
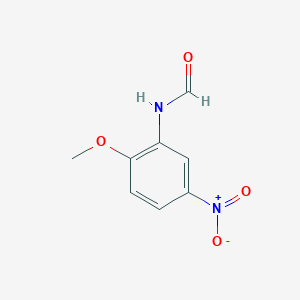
![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)
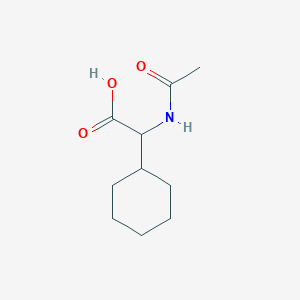
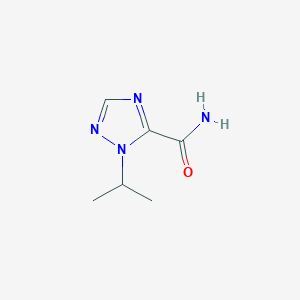
![N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine](/img/structure/B19896.png)
